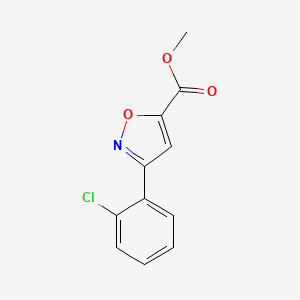

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring in the presence of a dehydrating agent such as phosphorus oxychloride. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can target the chlorophenyl group, potentially converting the chlorine atom to a hydrogen atom.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of the corresponding dechlorinated oxazole derivative.

Substitution: Formation of substituted oxazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets. The chlorophenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Methyl 3-(2-bromophenyl)-1,2-oxazole-5-carboxylate: Similar structure with a bromine atom instead of chlorine.

Methyl 3-(2-fluorophenyl)-1,2-oxazole-5-carboxylate: Contains a fluorine atom in place of chlorine.

Methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate: Features a methyl group instead of a chlorine atom.

Uniqueness: Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is a compound of interest due to its various biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process often utilizes methods such as cyclization and esterification, which are crucial for constructing the oxazole ring and introducing the chlorophenyl substituent.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These results suggest that the compound has a broad-spectrum antibacterial effect, making it a candidate for further development in antimicrobial therapy .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida species. The MIC values range from 16.69 to 78.23 µM against C. albicans and Fusarium oxysporum, indicating moderate to good effectiveness in inhibiting fungal growth .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of oxazole compounds have been reported to act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer treatment due to their role in regulating gene expression related to cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the chlorophenyl group enhances its lipophilicity and may contribute to its ability to penetrate biological membranes effectively.

Key observations from SAR studies include:

- Substituent Effects: Variations in substituents on the oxazole ring significantly affect the compound's antimicrobial potency.

- Ring Modifications: Alterations in the oxazole structure can lead to improved biological activity or selectivity against specific pathogens.

Case Studies

- Antibacterial Efficacy Study: A recent study evaluated this compound against clinical isolates of E. coli and Staphylococcus aureus. The compound showed promising results with MIC values comparable to standard antibiotics.

- Antifungal Evaluation: Another investigation focused on its antifungal properties against C. albicans and reported effective inhibition at low concentrations, suggesting potential for use in treating fungal infections.

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)10-6-9(13-16-10)7-4-2-3-5-8(7)12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAPNLLNXHOVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.